Cas no 96287-38-6 (1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-)
![1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)- structure](https://pt.kuujia.com/scimg/cas/96287-38-6x500.png)
96287-38-6 structure
Nome do Produto:1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-
1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-
- methyl 5-chloro-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate
- (+)-chloromonilicin
- methyl (1S)-5-chloro-10-hydroxy-8-methyl-3,11-dioxo-3,11-dihydro-1H-oxepino[4,3-b]chromene-1-carboxylate
- Q27236534
- 1H-OXEPINO(4,3-B)(1)BENZOPYRAN-1-CARBOXYLIC ACID, 5-CHLORO-3,11-DIHYDRO-10-HYDROXY-8-METHYL-3,11-DIOXO-, METHYL ESTER, (1S)-
- UNII-0ACV38IPBA
- (S)-chloromonilicin
- 0ACV38IPBA
- 1H-Oxepino(4,3-b)(1)benzopyran-1-carboxylic acid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-
- (1S)-chloromonilicin
- Chloromonilicin
- CHEBI:70291
- Chloromonilicin, (+)-
- 96287-38-6
- Methyl 5-chloro-10-hydroxy-8-methyl-3,11-dioxo-3,11-dihydro-1H-oxepino[4,3-b][1]benzopyran-1-carboxylate
- Q27138631
- DTXSID80914590
-
- Inchi: InChI=1S/C16H11ClO7/c1-6-3-8(18)11-9(4-6)23-14-7(17)5-10(19)24-15(16(21)22-2)12(14)13(11)20/h3-5,15,18H,1-2H3/t15-/m0/s1
- Chave InChI: XEADRORPHLTLNQ-HNNXBMFYSA-N
- SMILES: CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Cl)C(=O)OC)O
Propriedades Computadas
- Massa Exacta: 350.01933
- Massa monoisotópica: 350.01933
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 2
- Complexidade: 665
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 99.1
- XLogP3: 2.5
Propriedades Experimentais
- Densidade: 1.59
- Ponto de ebulição: 532.1°C at 760 mmHg
- Ponto de Flash: 275.6°C
- Índice de Refracção: 1.646
1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)- Literatura Relacionada
-
1. Index pages
-
R. Thiericke,J. Rohr Nat. Prod. Rep. 1993 10 265
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2015 32 116
-
T. J. Simpson Nat. Prod. Rep. 1987 4 639
96287-38-6 (1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-) Produtos relacionados
- 626205-36-5(4-methyl-N-6-(morpholin-4-yl)-6-oxohexylbenzene-1-sulfonamide)
- 735324-12-6(2-(carbamoylamino)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate)
- 2171635-72-4(10-(cyclopropylmethyl)-2-methyl-6-oxa-2,9-diazaspiro4.5decane)
- 2462-02-4(1-phenyl-2-sulfanylethan-1-one)
- 5973-83-1(1-(3-pyridyl)ethanone oxime)
- 62936-92-9(N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine)
- 1326808-63-2(4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 2419248-94-3(4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide)
- 1804715-64-7(3-Bromo-2-(difluoromethyl)-4,6-diiodopyridine)
- 90101-20-5(tert-butyl N-(4-methylpyridin-2-yl)carbamate)
Fornecedores recomendados
atkchemica
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
